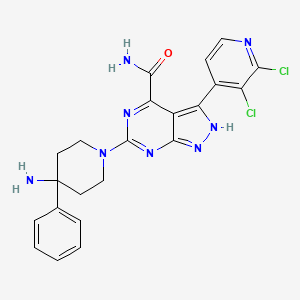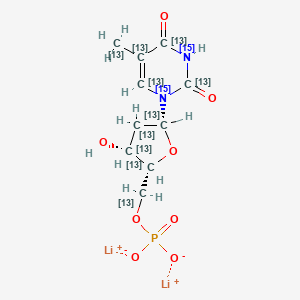
Thymidine 5'-monophosphate-13C10,15N2 (dilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine 5’-monophosphate-13C10,15N2 (dilithium) is a chemically synthesized compound where the thymidine 5’-monophosphate molecule is labeled with carbon-13 and nitrogen-15 isotopes. This labeling makes it particularly useful in various scientific research applications, especially in the fields of biochemistry and molecular biology. The compound is often used as a tracer in metabolic studies and drug development processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine 5’-monophosphate-13C10,15N2 (dilithium) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the thymidine 5’-monophosphate molecule The process typically starts with the preparation of labeled thymidine, followed by phosphorylation to obtain the monophosphate form
Industrial Production Methods
Industrial production of Thymidine 5’-monophosphate-13C10,15N2 (dilithium) follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. The use of stable isotopes like carbon-13 and nitrogen-15 requires specialized equipment and safety protocols to ensure the integrity of the labeled compound.
化学反应分析
Types of Reactions
Thymidine 5’-monophosphate-13C10,15N2 (dilithium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form thymidine 5’-diphosphate or thymidine 5’-triphosphate.
Reduction: Reduction reactions can convert the compound back to its deoxythymidine form.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
Oxidation: Thymidine 5’-diphosphate, Thymidine 5’-triphosphate.
Reduction: Deoxythymidine.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
科学研究应用
Thymidine 5’-monophosphate-13C10,15N2 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of thymidine in biochemical pathways.
Biology: Employed in studies of DNA synthesis and repair, as the labeled thymidine can be incorporated into DNA strands.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of thymidine analogs.
Industry: Applied in the production of labeled nucleotides for use in various diagnostic and therapeutic applications.
作用机制
The mechanism of action of Thymidine 5’-monophosphate-13C10,15N2 (dilithium) involves its incorporation into DNA during the synthesis phase. The labeled thymidine is recognized by DNA polymerases and incorporated into the growing DNA strand. This allows researchers to track the incorporation and distribution of thymidine in cells and tissues, providing valuable insights into DNA synthesis and repair mechanisms.
相似化合物的比较
Similar Compounds
Thymidine 5’-monophosphate-13C10,15N2 (disodium): Similar in structure but uses disodium instead of dilithium for stabilization.
Thymidine 5’-triphosphate-13C10,15N2: Contains three phosphate groups instead of one, used in studies of DNA polymerase activity.
Deoxythymidine 5’-monophosphate-13C10,15N2: Lacks the phosphate group, used in studies of thymidine metabolism.
Uniqueness
Thymidine 5’-monophosphate-13C10,15N2 (dilithium) is unique due to its specific labeling with carbon-13 and nitrogen-15 isotopes, which makes it highly useful as a tracer in metabolic studies. The use of dilithium for stabilization also provides distinct advantages in terms of compound stability and solubility.
属性
分子式 |
C10H13Li2N2O8P |
|---|---|
分子量 |
346.0 g/mol |
IUPAC 名称 |
dilithium;[(2R,3R,5R)-3-hydroxy-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;; |
InChI 键 |
ZEFACUFFWBFJPP-RUIBEINESA-L |
手性 SMILES |
[Li+].[Li+].[13CH3][13C]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]OP(=O)([O-])[O-])O |
规范 SMILES |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



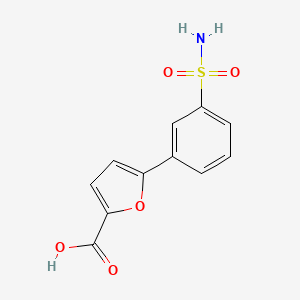




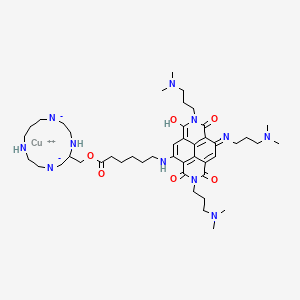
![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)

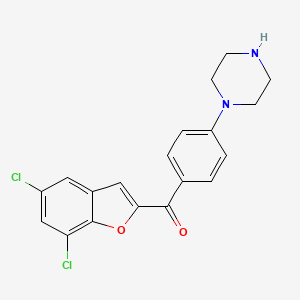
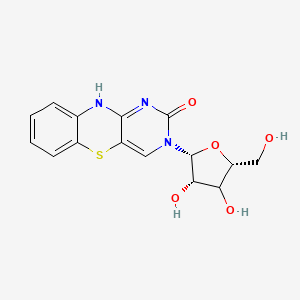
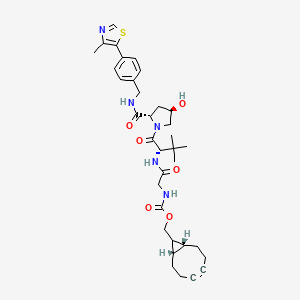
![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)
